molecular formula C7H4Cl2O3 B037654 2,3-Dichloro-4,5-dihydroxybenzaldehyde CAS No. 125001-04-9

2,3-Dichloro-4,5-dihydroxybenzaldehyde

Cat. No. B037654
Key on ui cas rn: 125001-04-9
M. Wt: 207.01 g/mol
InChI Key: DRELBLKEYWKKNI-UHFFFAOYSA-N
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Patent
US04973600

Procedure details

A solution of 2.51 g of boron tribromide in methylene chloride is added to dropwise to a solution of 0.47 g of 2,3-dichloro-4,5-dimethoxybenzaldehyde in methylene chloride at -50° to -60° C. and the mixture is stirred at -50° C. to room temperature for 1 hour. The reaction mixture is poured into water and the aqueous mixture is extracted with ethyl acetate. The extract is evaporated to remove solvent. Methanol and 10% hydrochloric acid are added to the residue and the mixture is stirred at room temperature for 1 hour. To the reaction mixture are added water, and the mixture is extracted with ethyl acetate. The extract is washed with water, dried and evaporated to remove solvent. The residue is washed with n-hexane and dried to give 0.38 g of 2,3-dichloro-4,5-dihydroxybenzaldehyde.
Quantity
2.51 g
Type
reactant
Reaction Step One
Name
2,3-dichloro-4,5-dimethoxybenzaldehyde
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[Cl:5][C:6]1[C:13]([Cl:14])=[C:12]([O:15]C)[C:11]([O:17]C)=[CH:10][C:7]=1[CH:8]=[O:9].O>C(Cl)Cl>[Cl:5][C:6]1[C:13]([Cl:14])=[C:12]([OH:15])[C:11]([OH:17])=[CH:10][C:7]=1[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
2.51 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
2,3-dichloro-4,5-dimethoxybenzaldehyde
Quantity
0.47 g
Type
reactant
Smiles
ClC1=C(C=O)C=C(C(=C1Cl)OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at -50° C. to room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract is evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
ADDITION
Type
ADDITION
Details
Methanol and 10% hydrochloric acid are added to the residue
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
To the reaction mixture are added water
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
WASH
Type
WASH
Details
The residue is washed with n-hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=O)C=C(C(=C1Cl)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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